![molecular formula C2F3Li B1247865 Trifluorovinyllithium CAS No. 683-78-3](/img/structure/B1247865.png)
Trifluorovinyllithium
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Description
Trifluorovinyllithium is a vinyllithium compound.
Scientific Research Applications
Synthesis and Structural Characterization
Trifluorovinyllithium plays a crucial role in synthesizing group 14 trifluorovinyl compounds like Ph(3)ECF=CF(2) (E = Ge, Sn, Pb). These compounds are created via the reaction of triphenylelement halides with this compound. This process allows for the first structural series of such species, crucial for understanding the stereochemistry and physical properties of these compounds (Brisdon et al., 2002).
Organic Synthesis
This compound is instrumental in the synthesis of α-trifluoromethylthio carbonyl compounds. These compounds, which feature a trifluoromethylthio group (SCF3), are significant in pharmaceutical, agrochemical, and material chemistry due to their ability to improve lipophilicity, bioavailability, and metabolic stability (Rossi et al., 2018).
Radical Reactions and Synthesis of Difluoromethylene Compounds
Phenyl trifluorovinyl sulfide, produced from this compound, is reactive with alkyl radicals, leading to the creation of gem-difluoromethylene compounds. These compounds are valuable in developing new materials and pharmaceuticals (Okano et al., 2004).
Trifluoromethylthiolation
This compound contributes to developing new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents. These reagents are significant for late-stage trifluoromethylthiolation in drug development, enhancing lipophilicity and metabolic stability of drug molecules (Shao et al., 2015).
Sustainable Chemistry
In sustainability-focused research, this compound is involved in processes that convert greenhouse gases into valuable fluorinated compounds. This application is critical in reducing the environmental impact and enhancing the sustainability of chemical production (Musio et al., 2018).
Medicinal Chemistry
This compound is used in creating trifluoromethoxy substituted pharmaceuticals, which are significant in various therapeutic areas such as analgesics, cardiovascular drugs, and psychopharmacological drugs. Its role is vital in diversifying the range of active pharmaceutical ingredients (Jeschke et al., 2007).
Organic Electronic Materials
This compound has applications in synthesizing high electron-affinity molybdenum dithiolene complexes. These complexes are used as p-dopants in organic molecular semiconductors, demonstrating this compound's role in the development of new electronic materials (Qi et al., 2009).
properties
CAS RN |
683-78-3 |
---|---|
Molecular Formula |
C2F3Li |
Molecular Weight |
88 g/mol |
IUPAC Name |
lithium;1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.Li/c3-1-2(4)5;/q-1;+1 |
InChI Key |
HRHFIBUJFYRIMC-UHFFFAOYSA-N |
SMILES |
[Li+].[C-](=C(F)F)F |
Canonical SMILES |
[Li+].[C-](=C(F)F)F |
Origin of Product |
United States |
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